molecular formula C19H20N2O5S B2634251 N-(4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)isobutyramide CAS No. 2034442-41-4

N-(4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2634251
CAS No.: 2034442-41-4
M. Wt: 388.44
InChI Key: RZNQELVHNVSGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-([2,3'-Bifuran]-5-ylmethyl)sulfamoyl)phenyl)isobutyramide (CAS 2034442-41-4) is a chemical compound of significant interest in medicinal chemistry and drug discovery research, with a molecular formula of C19H20N2O5S and a molecular weight of 388.44 g/mol . Its structure incorporates a [2,3'-bifuran] core, a motif that is increasingly recognized as a key intermediate in the synthesis of novel pharmaceutical species and in catalysis . The presence of the sulfamoyl group further enhances its potential for molecular interaction, making it a valuable scaffold for the development of new ligands and biologically active molecules . This compound is intended for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound in various exploratory studies, including but not limited to, the synthesis of more complex molecular architectures, the investigation of structure-activity relationships (SAR), and as a building block in the development of potential therapeutic agents. Handling should be performed by qualified professionals in a controlled laboratory setting. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

IUPAC Name

N-[4-[[5-(furan-3-yl)furan-2-yl]methylsulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-13(2)19(22)21-15-3-6-17(7-4-15)27(23,24)20-11-16-5-8-18(26-16)14-9-10-25-12-14/h3-10,12-13,20H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNQELVHNVSGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps:

    Formation of the Bifuran Moiety: The bifuran structure can be synthesized through a palladium-catalyzed coupling reaction between two furan rings.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a reaction between the bifuran derivative and a sulfonamide precursor under basic conditions.

    Attachment of the Phenyl Ring: The phenyl ring is then attached to the sulfamoyl group through a nucleophilic aromatic substitution reaction.

    Formation of the Isobutyramide Group: Finally, the isobutyramide group is introduced through an amidation reaction using isobutyric acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents such as bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)isobutyramide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its sulfamoyl group is known to exhibit antibacterial and antifungal properties, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)isobutyramide exerts its effects involves interaction with specific molecular targets. The sulfamoyl group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The bifuran moiety can interact with biological membranes, affecting their integrity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the sulfamoyl substituents, acyl groups, and heterocyclic moieties. Below is a detailed comparison:

Substituent Variations on the Sulfamoyl Group

  • Target Compound: Sulfamoyl Substituent: [2,3'-Bifuran]-5-ylmethyl. Acyl Group: Isobutyramide (branched C4 chain).
  • Analog 1 : N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a)

    • Sulfamoyl Substituent : 2-Oxotetrahydrofuran-3-yl (a lactone ring).
    • Acyl Group : Butyramide (linear C4 chain).
    • Key Differences :
  • Melting Point: 180–182°C vs. target compound’s unknown mp.
  • Synthesis Yield : 51.0% (lower than analogs with longer acyl chains).
  • Stereochemistry : (S)-configuration at the sulfamoyl center.
    • Spectroscopic Data :
  • ¹H-NMR : δ 10.28 (s, NH), 0.91 (t, CH3).
  • Mass : [M+H]⁺ = 327.3.

    • Implications : The lactone ring in 5a may confer higher polarity compared to the bifuran group in the target compound .
  • Analog 2 : N-(4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide (USP Sulfamethoxazole Related Compound A)

    • Sulfamoyl Substituent : 5-Methylisoxazol-3-yl.
    • Acyl Group : Acetamide (C2 chain).
    • Key Differences :
  • Smaller acyl group and isoxazole heterocycle (vs. bifuran).
  • Biological Relevance : Isoxazole-containing sulfonamides are established antimicrobial agents.
    • Implications : The target compound’s bifuran group may offer distinct binding modes compared to isoxazole .

Variations in Acyl Chain Length and Branching

  • Analog 3 : N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)heptanamide (5d)
    • Acyl Group : Heptanamide (linear C7 chain).
    • Key Observations :
  • Yield : 45.4% (lower than shorter-chain analogs).
  • Melting Point : 143–144°C (lower mp with longer chains).
  • ¹³C-NMR : δ 174.5 (carbonyl), 65.1 (tetrahydrofuran oxygen).

    • Implications : Longer acyl chains reduce crystallinity and may enhance membrane permeability, but branching (as in the target’s isobutyramide) could balance solubility and activity .
  • Analog 4 : 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (C F4)

    • Acyl Group : Pentanamide with a dioxoisoindolinyl substituent.
    • Key Features :
  • Molecular Weight : 493.53 (higher than the target compound’s estimated ~400–450).
  • Heterocycle : Pyridine sulfamoyl group (electron-deficient vs. bifuran’s electron-rich nature).
    • Implications : Bulky substituents like dioxoisoindolinyl may hinder target engagement but improve metabolic stability .

Biological Activity

N-(4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)isobutyramide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that combines a bifuran moiety with a phenylsulfamoyl group. The synthesis typically involves multi-step processes, including:

  • Formation of the Bifuran Moiety : Achieved through palladium-catalyzed coupling reactions.
  • Introduction of the Sulfamoyl Group : This involves reacting the bifuran intermediate with a sulfonyl chloride in the presence of a base.
  • Final Condensation : The bifuran-sulfamoyl intermediate is condensed with an isobutyramide derivative.

This synthetic route allows for the production of high-purity compounds suitable for biological testing.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. The bifuran moiety can interact with aromatic residues in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid side chains.
  • DNA Intercalation : The bifuran structure may intercalate with DNA, disrupting its function and leading to cell death.

Therapeutic Applications

Research indicates potential applications in various therapeutic areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : There is emerging evidence that compounds with similar structures can inhibit cancer cell proliferation by interfering with cellular signaling pathways .

Case Study 1: Anticancer Activity

A study demonstrated that derivatives similar to this compound showed significant inhibition of tumor growth in vitro. The mechanism involved downregulation of key proteins involved in cell cycle regulation, suggesting potential use as an anticancer agent .

Case Study 2: Enzyme Inhibition

Research has shown that compounds containing sulfamoyl groups can effectively inhibit dihydrofolate reductase (DHFR), a target in cancer therapy. This inhibition leads to reduced levels of tetrahydrofolate and subsequently impairs DNA synthesis in cancer cells.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of bacterial enzymes
AnticancerCell cycle regulation
Enzyme InhibitionBinding to DHFR

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.